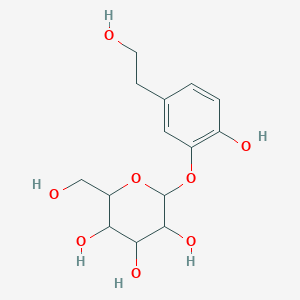![molecular formula C14H26N6O14P2 B12320684 2-amino-2-(hydroxymethyl)propane-1,3-diol;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12320684.png)
2-amino-2-(hydroxymethyl)propane-1,3-diol;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-2-(hydroxymethyl)propane-1,3-diol;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate: is a compound with significant importance in various scientific fields. The first part of the compound, 2-amino-2-(hydroxymethyl)propane-1,3-diol, is commonly known as Tris or Trometamol, which is widely used as a buffer in biological and chemical research. The second part, [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate, is a nucleotide derivative, often associated with nucleic acid structures and functions.
准备方法
Synthetic Routes and Reaction Conditions:
2-amino-2-(hydroxymethyl)propane-1,3-diol: can be synthesized by the reduction of corresponding nitro compounds or by catalytic hydrogenation.
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate: is typically synthesized through a series of phosphorylation reactions involving nucleosides and phosphoric acid derivatives.
Industrial Production Methods: The industrial production of 2-amino-2-(hydroxymethyl)propane-1,3-diol involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The process often includes steps like crystallization and purification to obtain the final product .
化学反应分析
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the hydroxyl and amino groups.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products:
- Oxidation can lead to the formation of aldehydes or carboxylic acids.
- Reduction typically results in the formation of alcohols or amines.
- Substitution reactions yield various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry:
Biology:
- Essential in molecular biology for the preparation of buffer solutions in electrophoresis and other biochemical assays .
Medicine:
Industry:
作用机制
The compound exerts its effects primarily through its buffering capacity, which helps maintain a stable pH in biological and chemical systems. The molecular targets include enzymes and proteins that require specific pH conditions for optimal activity. The pathways involved are often related to metabolic and biochemical processes where pH regulation is crucial .
相似化合物的比较
Tris(hydroxymethyl)aminomethane: Similar buffering properties but different molecular structure.
Trometamol: Another buffer with comparable applications in biological and chemical research.
Uniqueness:
- The combination of 2-amino-2-(hydroxymethyl)propane-1,3-diol with a nucleotide derivative makes this compound unique, offering both buffering capacity and nucleic acid-related functionalities.
属性
分子式 |
C14H26N6O14P2 |
|---|---|
分子量 |
564.34 g/mol |
IUPAC 名称 |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O11P2.C4H11NO3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;5-4(1-6,2-7)3-8/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);6-8H,1-3,5H2 |
InChI 键 |
YWMHXINREUQYRO-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid;(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B12320611.png)
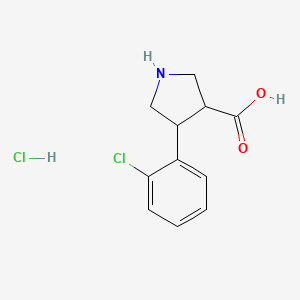
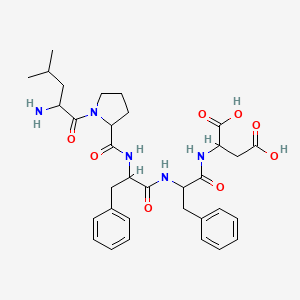
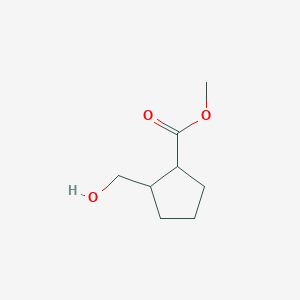

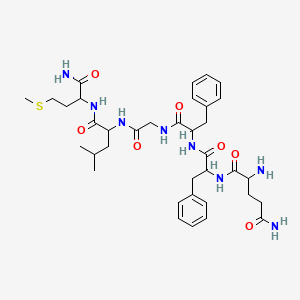
![N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide](/img/structure/B12320641.png)

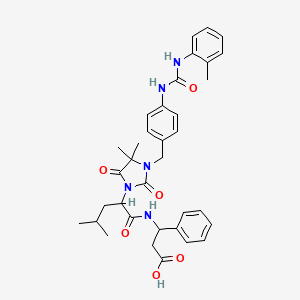
![3-[[1-[2-[(4-Amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B12320657.png)
